Bismuth(III)subnitrate

Bioavailability Toxicology H. pylori therapy

Bismuth(III) subnitrate (CAS 1304-85-4) provides ≤0.01% oral absorption vs ≥0.5% for colloidal subcitrate, minimizing systemic bismuth accumulation. It uniquely preserves gastric prostaglandin E2 synthesis and delivers 74–83% H. pylori eradication. Its snow-white color ensures superior ENT hemostatic field visibility over darker subgallate. As a recyclable heterogeneous catalyst, it enables multiple acetalization/ketalization/alkyne hydration cycles without activity loss. Specify USP-grade with ≥79% Bi₂O₃ and arsenic ≤8 ppm.

Molecular Formula Bi5H17N4O22
Molecular Weight 1470.05 g/mol
Cat. No. B12325030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth(III)subnitrate
Molecular FormulaBi5H17N4O22
Molecular Weight1470.05 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])O[Bi]O[N+](=O)[O-].[N+](=O)([O-])O[Bi]O[N+](=O)[O-].O.O.O.O.O.O.O.O.O[Bi]=O.[Bi].[Bi]
InChIInChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q;;+1;2*+2;4*-1;;;;;;;;;;/p-1
InChIKeyFSDTZGWPBGSZKL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth(III) Subnitrate Procurement: Definition, Composition, and Pharmacopoeial Specifications


Bismuth(III) subnitrate (CAS 1304-85-4; synonyms: bismuth oxynitrate, basic bismuth nitrate) is a basic bismuth salt with the molecular formula Bi5O(OH)9(NO3)4 and a molecular weight of 1461.99 g/mol [1]. The compound exists as a heavy, white, odorless, and tasteless microcrystalline powder with a density of 4.928 g/cm³ [2]. It is practically insoluble in water and ethanol but dissolves in mineral acids with decomposition [3]. The USP monograph defines bismuth subnitrate as containing the equivalent of not less than 79.0 percent of bismuth trioxide (Bi2O3), calculated on the dried basis, and specifies limits for impurities including arsenic (≤8 ppm), lead, chloride, and sulfate [1].

Why Bismuth(III) Subnitrate Cannot Be Substituted with Other Bismuth Salts in Critical Applications


Bismuth salts exhibit profoundly divergent physicochemical and biological behaviors that preclude simple interchangeability in pharmaceutical, industrial, and research contexts. The water solubility, systemic absorption, and consequent toxicity profiles vary by orders of magnitude across bismuth subnitrate, colloidal bismuth subcitrate, bismuth subsalicylate, and bismuth subgallate [1]. Crucially, in vitro antimicrobial activity does not predict in vivo efficacy: colloidal bismuth subcitrate is directly toxic to H. pylori in vitro (MIC 1–8 μg/mL), whereas bismuth subnitrate is inactive in vitro, yet both achieve comparable eradication rates (70–74%) in triple therapy [2]. Additionally, bismuth subnitrate uniquely preserves endogenous prostaglandin E2 synthesis in gastric mucosa—a cytoprotective mechanism absent in bismuth subsalicylate, which inhibits prostaglandin production [3]. These functional divergences, combined with distinct catalytic properties in organic synthesis and differential hemostatic performance, make material substitution a high-risk decision without rigorous comparative validation.

Quantitative Differential Evidence for Bismuth(III) Subnitrate Against Comparator Bismuth Compounds


Systemic Absorption: Bismuth Subnitrate Exhibits ≤0.01% Oral Absorption Versus ≥0.5% for Colloidal Bismuth Subcitrate

Bismuth subnitrate demonstrates negligible systemic absorption (<0.01% of oral dose), contrasting sharply with colloidal bismuth subcitrate (≥0.5% absorption) [1]. In healthy volunteers receiving a single 350 mg oral dose, the median integrated 6-hour serum bismuth concentration for bismuth subnitrate (BSN350) was 0 ng·h/mL, compared to 49 ng·h/mL for colloidal bismuth subcitrate (CBS) and 3 ng·h/mL for bismuth subsalicylate (BSS) [2]. Peak serum bismuth concentrations reached 18 μg/L for CBS versus only 0.6–1.2 μg/L for BSN preparations [2].

Bioavailability Toxicology H. pylori therapy

H. pylori Eradication: Bismuth Subnitrate Achieves 74–83% Eradication in Triple Therapy, Equivalent to Absorbable Bismuth Subcitrate

In a double-blind, randomized, controlled trial (n=120) comparing triple therapy regimens, bismuth subnitrate combined with amoxicillin and metronidazole achieved an H. pylori eradication rate of 83%, numerically exceeding colloidal bismuth subcitrate plus the same antibiotics (69%) [1]. A separate study reported eradication rates of 74% for bismuth subnitrate and 70% for colloidal bismuth subcitrate when used in triple therapy [2]. Crucially, bismuth subnitrate monotherapy achieved 0% eradication, confirming that its efficacy requires antibiotic co-administration and is not attributable to direct antibacterial action [1].

Helicobacter pylori Triple therapy Antimicrobial resistance

Capsular Polysaccharide Reduction and Aminoglycoside Potentiation: Bismuth Nitrate Reduces CPS by 70% vs. 52% for Salicylate at 500 μM

In a direct comparative study of bismuth compounds against Gram-negative bacteria, bismuth nitrate at 500 μM reduced capsular polysaccharide (CPS) production by 70%, compared to only 52% reduction by sodium salicylate at the same concentration [1]. At 250 μM, bismuth subsalicylate reduced CPS by >90% versus 36% reduction by salicylate alone, demonstrating that the bismuth ion is the primary driver of CPS suppression [1]. Furthermore, bismuth nitrate at 500 μM reduced the 24-hour inhibitory concentration (IC24) of tobramycin against Enterobacter cloacae by four-fold [1].

Gram-negative bacteria Antibiotic potentiation Biofilm disruption

Hemostatic Efficacy in Tonsillectomy: Bismuth Subnitrate Demonstrates Non-Inferior Hemostasis to Bismuth Subgallate with Superior Visual Contrast

A randomized clinical trial (n=40 tonsillectomies) directly compared bismuth subnitrate (21 surgeries) to bismuth subgallate (19 surgeries) for intraoperative hemostasis. No difference was observed in the number of ligatures required, post-surgical vomiting, or surgery duration [1]. However, bismuth subnitrate exhibited a distinct snow-white coloration, enabling easier identification of bleeding points and improved visual discrimination of the surgical field, whereas bismuth subgallate produces a darker, less discernible residue [1]. Costs and procurement accessibility were equivalent between the two salts [1].

Otolaryngology Surgical hemostasis Tonsillectomy

Heterogeneous Catalysis: Bismuth Subnitrate Enables Reusable Acetalization and Ketalization with Retention of Activity Across Cycles

Bismuth subnitrate functions as an efficient heterogeneous catalyst for the acetalization and ketalization of a broad range of aldehydes and ketones with diols under mild conditions [1]. Critically, the catalyst remains in solid form throughout the reaction and can be readily recovered and recycled without any loss of catalytic activity across multiple cycles [1]. This contrasts with homogeneous bismuth catalysts such as bismuth triflate, which require more complex separation and cannot be reused without degradation [2]. Additionally, bismuth subnitrate catalyzes the Markovnikov-type hydration of terminal acetylenes to methyl ketones under batch and continuous flow conditions, offering an atom-economical route that eliminates the need for special additives or harmful reagents [3].

Organic synthesis Heterogeneous catalysis Green chemistry

Cytoprotective Mechanism: Bismuth Subnitrate Preserves Prostaglandin E2 Synthesis While Bismuth Subsalicylate Inhibits It

In the rat alcohol model of gastric ulceration, bismuth subnitrate (Roter) exhibited cytoprotective effects that were directly associated with the preservation of normal endogenous prostaglandin E2 (PGE2) synthesis [1]. This preservation of PGE2 was correlated with a reduction in ulceration in this experimental model [1]. In contrast, bismuth subsalicylate inhibits prostaglandin production, which may compromise mucosal cytoprotection and potentially exacerbate mucosal injury in certain contexts [2]. Colloidal bismuth subcitrate's gastroprotective effects are also reversible upon pretreatment with indomethacin (a prostaglandin synthesis inhibitor), further underscoring the prostaglandin-dependence of bismuth-mediated cytoprotection [3].

Gastric cytoprotection Prostaglandin E2 Peptic ulcer

Procurement-Driven Application Scenarios for Bismuth(III) Subnitrate Based on Verified Differential Evidence


H. pylori Eradication Triple Therapy Requiring Minimized Systemic Bismuth Exposure

Bismuth subnitrate is indicated for inclusion in quadruple or triple therapy regimens for H. pylori eradication where minimizing systemic bismuth absorption is a clinical priority—such as in patients with renal impairment, elderly populations, or when prolonged therapy is anticipated [1]. The compound achieves 74–83% eradication rates comparable to absorbable bismuth subcitrate, but with ≤0.01% oral absorption versus ≥0.5% for subcitrate, thereby reducing the risk of bismuth accumulation in kidney and brain tissue [1][2]. Procurement should prioritize USP-grade material with bismuth trioxide content ≥79.0% and arsenic ≤8 ppm [3].

Surgical Hemostasis in Tonsillectomy and Adenoidectomy as a Subgallate Alternative

Bismuth subnitrate serves as a clinically equivalent, visually superior alternative to bismuth subgallate for intraoperative hemostasis in ENT procedures. Its snow-white coloration facilitates precise identification of bleeding points, a qualitative advantage over the darker residue of subgallate that may be confused with purulent secretions [1]. This application is particularly relevant during supply chain disruptions of bismuth subgallate or in settings where enhanced visual contrast of the surgical field is desired. Procurement should ensure pharmaceutical-grade material suitable for topical surgical application [1].

Heterogeneous Catalysis for Acetalization, Ketalization, and Alkyne Hydration in Organic Synthesis

Bismuth subnitrate is a strategic procurement choice for synthetic chemistry laboratories requiring a recyclable, heterogeneous catalyst for acetalization, ketalization, and Markovnikov-type alkyne hydration reactions [1][2]. Its solid-phase nature enables simple recovery and reuse across multiple reaction cycles without activity loss, reducing catalyst cost per reaction and aligning with green chemistry objectives. This contrasts with homogeneous bismuth catalysts that require complex workup and cannot be effectively recycled. Procurement should specify analytical-grade or catalyst-grade material; particle size distribution may be relevant for specific reactor configurations [2].

Research into Bismuth-Mediated Antibiotic Potentiation and Biofilm Disruption

Bismuth subnitrate is the preferred bismuth source for investigations into CPS reduction and aminoglycoside potentiation against Gram-negative bacteria. At 500 μM, bismuth nitrate reduces CPS production by 70% (vs. 52% for salicylate) and reduces tobramycin IC24 against Enterobacter cloacae by four-fold [1]. These properties are relevant for research on biofilm disruption, antibiotic resistance countermeasures, and novel combination antimicrobial strategies. Procurement should consider purity specifications appropriate for in vitro microbiological assays, with attention to trace heavy metal contaminants that may confound experimental results [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bismuth(III)subnitrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.